4-{2-nitrophenyl}-1-methyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
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Overview
Description
4-{2-nitrophenyl}-1-methyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound features a nitrophenyl group and a tetrahydroquinazoline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-nitrophenyl}-1-methyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-nitrobenzaldehyde with a suitable amine can form an intermediate, which upon further cyclization and reduction, yields the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
4-{2-nitrophenyl}-1-methyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used depending on the reaction requirements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-{2-nitrophenyl}-1-methyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-nitrophenyl}-1-methyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazoline core can bind to enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(4-nitrophenyl)piperazine: Another nitrophenyl derivative with different biological activities.
2-nitrobenzaldehyde: A precursor in the synthesis of various nitrophenyl compounds.
Quinazoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-{2-nitrophenyl}-1-methyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitrophenyl group and a tetrahydroquinazoline core makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15N3O4 |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-methyl-4-(2-nitrophenyl)-4,6,7,8-tetrahydro-3H-quinazoline-2,5-dione |
InChI |
InChI=1S/C15H15N3O4/c1-17-11-7-4-8-12(19)13(11)14(16-15(17)20)9-5-2-3-6-10(9)18(21)22/h2-3,5-6,14H,4,7-8H2,1H3,(H,16,20) |
InChI Key |
RMXWBTFGOFPWHN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)CCC2 |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)CCC2 |
solubility |
45.2 [ug/mL] |
Origin of Product |
United States |
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